4-(3-Iodophenoxy)-benzaldehyde
Description
4-(3-Iodophenoxy)-benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 3-iodophenoxy group. This structural motif combines the reactivity of the aldehyde functional group with the electronic and steric effects of the iodine atom and phenoxy linkage. Such compounds are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science applications . The iodine substituent enhances halogen bonding capabilities, making it valuable in coordination chemistry and crystal engineering .
Properties
IUPAC Name |
4-(3-iodophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRNQRVEHAKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodophenoxy)-benzaldehyde typically involves the reaction of 3-iodophenol with 4-formylphenol. This reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde group, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be carried out using techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenoxy)-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions to oxidize the aldehyde group.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to substitute the iodine atom under basic conditions.
Major Products Formed
Oxidation: 4-(3-Iodophenoxy)benzoic acid
Reduction: 4-(3-Iodophenoxy)benzyl alcohol
Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used
Scientific Research Applications
4-(3-Iodophenoxy)-benzaldehyde has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its iodine atom allows for further functionalization through cross-coupling reactions.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals. The aldehyde group can be modified to create derivatives with potential biological activity.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit therapeutic properties and can be used as lead compounds for further optimization.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenoxy)-benzaldehyde depends on its specific application and the molecular targets involved. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
The substituent on the benzaldehyde core significantly influences chemical reactivity, physical properties, and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Halogen vs. Heterocyclic Substituents : Iodo and chloro groups enhance halogen bonding and electronic withdrawal, whereas benzimidazole or pyridine groups introduce biological activity .
- Multi-Substituted Derivatives : Compounds like 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde exhibit complex reactivity due to competing electronic effects .
Key Observations :
- Iodo Derivatives: Synthesis often relies on iodophenol coupling with activated benzaldehyde precursors. highlights challenges when electron-withdrawing groups fail to activate the ring .
- Multi-Step Routes : Functionalization of bromomethyl intermediates (e.g., 4-(bromomethyl)benzaldehyde) is efficient but requires careful handling due to toxicity .
Key Observations :
- Iodo vs. Alkoxy Substituents: Iodo derivatives (e.g., this compound) typically exhibit higher melting points and lower solubility in polar solvents compared to alkoxy analogs .
- Biological Activity : Benzimidazole- and pyridine-containing derivatives show promise in drug development due to heterocyclic pharmacophores .
Biological Activity
4-(3-Iodophenoxy)-benzaldehyde is an organic compound characterized by the presence of an iodophenoxy group attached to a benzaldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical formula for this compound is CHI O, with a molecular weight of approximately 292.11 g/mol. The structure features an iodine atom, which enhances its reactivity and potential for further functionalization.
The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in the structure and function of target molecules, resulting in various biological effects. The compound may also engage in redox reactions due to the presence of the iodine atom, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Properties
Research has highlighted the potential anticancer activity of this compound derivatives. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ability to modify the aldehyde group allows for the creation of analogs with enhanced potency against specific cancer types.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. For example, studies have shown that certain derivatives can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. By modulating IDO activity, these compounds could enhance antitumor immunity.
Research Findings and Case Studies
Synthesis and Modification
The synthesis of this compound typically involves the reaction between 3-iodophenol and 4-formylphenol under basic conditions. This process can be optimized through various reaction parameters to enhance yield and purity . Furthermore, the aldehyde group can be chemically modified to produce derivatives with improved biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
